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molecular formula C5H11ClF3N B1372255 N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride CAS No. 195447-36-0

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride

Cat. No. B1372255
M. Wt: 177.59 g/mol
InChI Key: VQAZPTBGSYJYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05846990

Procedure details

After briskly stirring a mixture of acetone (1.10 ml; 15 mmol), 2,2,2-trifluoroethylamine hydrochloride (1 g; 7.4 mmol), AcOH (2 ml) and 3 Å molecular sieves (5 g) in 30 ml of CH2Cl2 for 2 hour at room temperature, sodium triacetoxyborohydride (3.20 g; 15 mmol) was added. After stirring 18 hours at room temperature, the reaction mixture was filtered through celite and 5 ml of ethereal HCl were added. After removing the volatiles in vacuo the residue was partitioned between ether (100 ml) and 1N NaOH (100 ml). The organic layer was washed with brine (50 ml), dried (MgSO4) and filtered. Ethereal HCl (5 ml) was added and the volatiles were removed in vacuo to afford 855 mg (65%) of the title compound of this step as a white powder. mp (melting point)=80°-90° C.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[ClH:5].[F:6][C:7]([F:11])([F:10])[CH2:8][NH2:9].CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[ClH:5].[F:6][C:7]([F:11])([F:10])[CH2:8][NH:9][CH:2]([CH3:4])[CH3:1] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After briskly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 18 hours at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite and 5 ml of ethereal HCl
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After removing the volatiles in vacuo the residue
CUSTOM
Type
CUSTOM
Details
was partitioned between ether (100 ml) and 1N NaOH (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Ethereal HCl (5 ml) was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(CNC(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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